molecular formula C8H7ClN2O B2551822 [(5-Chloro-1,3-benzoxazol-2-yl)methyl]amine CAS No. 936074-77-0

[(5-Chloro-1,3-benzoxazol-2-yl)methyl]amine

Cat. No.: B2551822
CAS No.: 936074-77-0
M. Wt: 182.61
InChI Key: JNUWJMBBBWTDGL-UHFFFAOYSA-N
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Description

[(5-Chloro-1,3-benzoxazol-2-yl)methyl]amine, also known as 5-chloro-2-methylbenzoxazole, is an organic compound that is used in a variety of scientific research applications. It is a white crystalline solid with a melting point of 150-154 °C. 5-chloro-2-methylbenzoxazole is a versatile reagent, as it can be used in a variety of synthetic reactions, as well as in biochemical and physiological experiments. This article will provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

Structural Analysis and Coordination Compounds

[(5-Chloro-1,3-benzoxazol-2-yl)methyl]amine is studied for its structural properties and coordination capabilities. Téllez et al. (2013) synthesized a novel compound that exhibited different conformers and tautomers, indicating its structural flexibility. The compound formed hydrogen bonds in various media, demonstrating its potential in forming coordination compounds with metals like Cobalt and Nickel. This flexibility and ability to form diverse structures make it a valuable entity in the development of coordination chemistry and materials science (Téllez et al., 2013).

Synthesis and Antimicrobial Activities

Another application involves the synthesis of novel compounds with antimicrobial properties. Bektaş et al. (2007) explored the antimicrobial activities of new 1,2,4-Triazole derivatives synthesized from various primary amines, indicating its role in developing new antimicrobial agents (Bektaş et al., 2007).

Precursor in Potent Compounds Development

Its role as a precursor in the development of potent compounds is significant. Murty et al. (2011) synthesized a series of cyclic amine-containing benzoxazole and benzoxazolone derivatives, highlighting the influence of cyclic amine moiety on the cytotoxic effect toward cancer cells. This suggests its utility in the synthesis of compounds with potential anticancer properties (Murty et al., 2011).

Properties

IUPAC Name

(5-chloro-1,3-benzoxazol-2-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O/c9-5-1-2-7-6(3-5)11-8(4-10)12-7/h1-3H,4,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNUWJMBBBWTDGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)N=C(O2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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